molecular formula C17H35BrO B8384787 17-Bromoheptadecan-1-ol

17-Bromoheptadecan-1-ol

Cat. No. B8384787
M. Wt: 335.4 g/mol
InChI Key: UTHACLCPTUXTLL-UHFFFAOYSA-N
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Patent
US05441731

Procedure details

17-Bromoheptadec-6-en-l-ol (33.8 g) was subjected to hydrogenation in a Paar hydrogenation apparatus (50 psi initial hydrogen pressure), using ethanol as solvent and 10% palladium on charcoal as catalyst, to yield 17-bromoheptadecan-1-ol (26.1 g, 76% yield).
Name
17-Bromoheptadec-6-en-l-ol
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19].[H][H]>C(O)C.[Pd]>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19]

Inputs

Step One
Name
17-Bromoheptadec-6-en-l-ol
Quantity
33.8 g
Type
reactant
Smiles
BrCCCCCCCCCCC=CCCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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